REACTION_SMILES
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[CH3:1][O:2][C:3](=[O:4])[c:5]1[cH:6][n:7][c:8](-[c:11]2[cH:12][c:13]([F:17])[cH:14][cH:15][cH:16]2)[n:9][cH:10]1.[CH3:20][OH:21].[Li+:19].[OH-:18]>>[O:2]=[C:3]([OH:4])[c:5]1[cH:6][n:7][c:8](-[c:11]2[cH:12][c:13]([F:17])[cH:14][cH:15][cH:16]2)[n:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cnc(-c2cccc(F)c2)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=C(O)c1cnc(-c2cccc(F)c2)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |